N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
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Overview
Description
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound derived from coumarin, a class of benzopyrones. Coumarin derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include heating the mixture in dry DMF (dimethylformamide) with triethylamine (TEA) at 70°C. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication . The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: Known for its anti-inflammatory activity.
4-methylumbelliferone: Exhibits antimicrobial and anti-inflammatory properties.
Properties
IUPAC Name |
2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6/c1-8-4-14(19)21-11-5-9(2-3-10(8)11)20-7-12(16)15-6-13(17)18/h2-5H,6-7H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCYYTDPGVNBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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